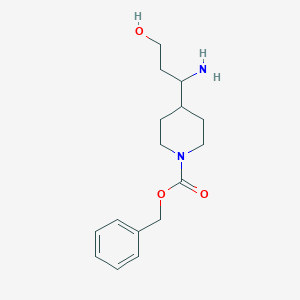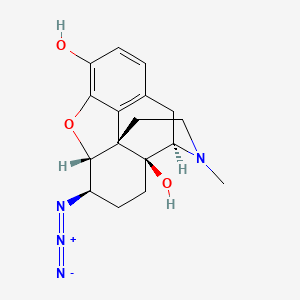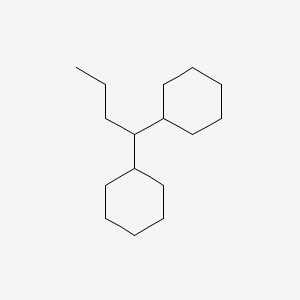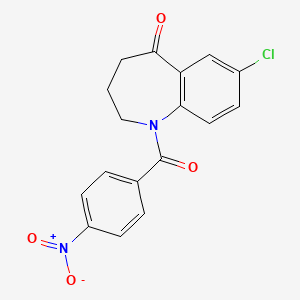
3-(2-Furanyl)-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furanyl)-3-penten-2-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a pentenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furanyl)-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the furan ring and the pentenone chain .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as the utilization of biomass-derived furfural, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Furanyl)-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into furan-2-yl-pentanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-yl-pentanol.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Furanyl)-3-penten-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of various polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .
Mécanisme D'action
The mechanism of action of 3-(2-Furanyl)-3-penten-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Furan-2-carbaldehyde (Furfural): A precursor in the synthesis of 3-(2-Furanyl)-3-penten-2-one.
Furan-2,5-dicarboxylic acid: An oxidation product of this compound.
Furan-2-yl-pentanol: A reduction product of this compound.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
56335-77-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-(furan-2-yl)pent-3-en-2-one |
InChI |
InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3 |
Clé InChI |
JXBNWSXFXIUPHP-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CO1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




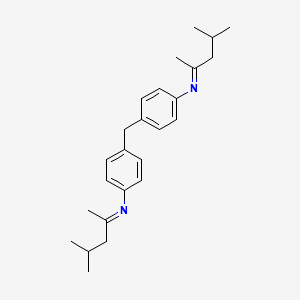
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
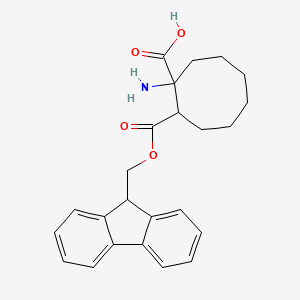
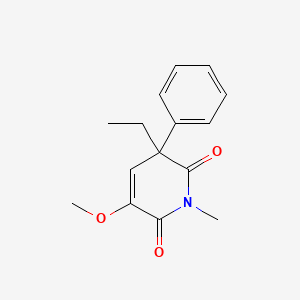
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)

